STM2120 vs. STM2457: 3,800-Fold Difference in METTL3-METTL14 Enzymatic Inhibition
In a direct head-to-head biochemical comparison, STM2120 exhibits an IC50 of 64.5 μM against the METTL3-METTL14 methyltransferase complex, representing approximately 3,800-fold lower potency than STM2457 (IC50 = 16.9 nM) in the same RF/MS methyltransferase assay system [1]. Both compounds were evaluated under identical experimental conditions using the METTL3/14 RF/MS methyltransferase assay with full-length his-tagged METTL3 co-expressed with FLAG-tagged METTL14 in a baculovirus expression system, purified via standard affinity chromatography, and assayed at room temperature in 384-well plates with 5 nM final enzyme concentration, 0.2 μM synthetic RNA substrate, and 0.5 μM SAM .
| Evidence Dimension | METTL3-METTL14 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 64.5 μM |
| Comparator Or Baseline | STM2457: 16.9 nM |
| Quantified Difference | Approximately 3,800-fold lower potency |
| Conditions | METTL3/14 RF/MS methyltransferase assay; 5 nM enzyme complex; 0.2 μM RNA substrate; 0.5 μM SAM; room temperature; 384-well format |
Why This Matters
This quantified potency differential validates STM2120 as a genuine negative control, enabling researchers to distinguish METTL3-dependent phenotypes from scaffold-related off-target effects in STM2457 studies.
- [1] Yankova E, Blackaby W, Albertella M, et al. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia. Nature. 2021;593(7860):597-601. Extended Data Fig. 1a-b. View Source
